2-Amino-3-hydroxypropanehydrazide chemical structure and properties
2-Amino-3-hydroxypropanehydrazide chemical structure and properties
The following technical monograph details the chemical structure, synthesis, and applications of 2-Amino-3-hydroxypropanehydrazide (Serine Hydrazide). This guide is designed for researchers in medicinal chemistry and drug development, focusing on its role as a critical intermediate in the synthesis of decarboxylase inhibitors (e.g., Benserazide) and its emerging utility in anti-virulence therapeutics.
Synonyms: Serine Hydrazide, L-Serine Hydrazide, Benserazide Impurity A CAS Registry Number: 55819-71-1 (HCl salt), 64616-76-8 (DL-base)[1]
Chemical Structure & Stereochemical Profile
2-Amino-3-hydroxypropanehydrazide is the hydrazide derivative of the amino acid serine.[1][2][3][4][5][6][7] Structurally, it retains the
Molecular Descriptors
| Property | Value | Notes |
| IUPAC Name | 2-Amino-3-hydroxypropanehydrazide | |
| Molecular Formula | Free base | |
| Molar Mass | 119.12 g/mol | Free base |
| Molar Mass (HCl) | 155.58 g/mol | Monohydrochloride salt (most common form) |
| Chiral Center | C2 ( | Available as L-(S), D-(R), or DL-(racemic) |
| H-Bond Donors | 4 | High water solubility |
| H-Bond Acceptors | 3 |
Stereochemistry & Tautomerism
The biological activity of serine hydrazide derivatives often depends on the stereochemistry at the
-
(S)-Isomer (L-Serine hydrazide): The biologically relevant form for mimicking natural L-amino acids in peptide synthesis and enzyme recognition.
-
Racemate (DL-Serine hydrazide): Commonly used as "Benserazide Impurity A" reference standard in pharmaceutical quality control (EP/USP).
The hydrazide group exhibits amide-imidol tautomerism, though the amide form (
Physicochemical Properties[6]
The following data characterizes the hydrochloride salt, which is the standard reagent form due to its enhanced stability against oxidation compared to the free base.
| Parameter | Specification | Experimental Context |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas. |
| Melting Point | 225–229 °C (dec.) | Decomposes upon melting; distinct from free base (~106°C). |
| Solubility | High: | Polar protic solvents are required for reaction. |
| pKa (Predicted) | ~12.11 (Hydrazide | The terminal hydrazine nitrogen is the primary nucleophile. |
| Stability | Air/Light Sensitive | Hydrazides can oxidize to diimides or azo compounds over time. |
Synthetic Methodology: The Esterolysis Route
The industrial synthesis of 2-Amino-3-hydroxypropanehydrazide typically follows a two-step "Esterolysis" protocol starting from Serine.[4] This method avoids the harsh conditions of direct amidation and minimizes racemization.
Reaction Scheme
The pathway involves the activation of the carboxyl group via esterification, followed by nucleophilic acyl substitution by hydrazine.
Figure 1: Step-wise synthesis of Serine Hydrazide from L-Serine.
Detailed Protocol
Step 1: Methyl Ester Formation
-
Suspend L-Serine (1.0 eq) in anhydrous methanol (10 mL/g).
-
Cool to 0°C under
atmosphere. -
Add Thionyl Chloride (
, 1.2 eq) dropwise. Caution: Exothermic evolution of HCl gas. -
Reflux for 3–5 hours until TLC indicates consumption of serine.
-
Concentrate in vacuo to yield L-Serine methyl ester hydrochloride as a crude white solid.
Step 2: Hydrazinolysis
-
Dissolve the crude ester in Methanol.[4]
-
Add Hydrazine Hydrate (80%, 2.5 eq) slowly at 0°C. Note: Excess hydrazine prevents dimer formation.
-
Stir at room temperature for 12 hours.
-
Purification: Concentrate the solvent. Recrystallize from Ethanol/Ether to remove excess hydrazine.
-
Validation: Product should show a positive silver mirror test (Tollens' reagent) due to the reducing hydrazide group.
Reactivity & Applications
Precursor for Benserazide (Parkinson's Therapeutics)
The most commercially significant application of 2-Amino-3-hydroxypropanehydrazide is as the immediate precursor to Benserazide . Benserazide acts as a peripheral DOPA decarboxylase inhibitor, preventing the premature conversion of Levodopa to Dopamine outside the brain.
Mechanism: The serine hydrazide undergoes a Schiff base condensation with 2,3,4-trihydroxybenzaldehyde , followed by reduction (typically catalytic hydrogenation) to form the N-alkylated hydrazine bond found in Benserazide.
Figure 2: Synthesis pathway for Benserazide utilizing Serine Hydrazide.
Emerging Application: Anti-Virulence (PilB Inhibition)
Recent research has identified serine hydrazide derivatives as potent inhibitors of PilB , an ATPase essential for the assembly of Type IV pili (T4P) in pathogenic bacteria like Acinetobacter baumannii.[8]
-
Mechanism: Unlike traditional antibiotics that kill bacteria (imposing selective pressure), PilB inhibitors "disarm" the bacteria by preventing adhesion and biofilm formation.
-
Key Insight: The hydrazide moiety coordinates with the ATPase active site, while the serine side chain (hydroxyl/amine) provides specificity.
Metal Chelation & Schiff Base Ligands
The tridentate nature (O, N, O/N) of serine hydrazide makes it an excellent ligand for transition metals (
-
Reaction: Condensation with salicylaldehydes yields ONO-donor Schiff bases.
-
Utility: These complexes exhibit enhanced antimicrobial and antitumor properties compared to the free ligand due to increased lipophilicity and metal-assisted DNA binding.
Safety & Handling Protocol
Hazard Classification (GHS):
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
Storage Requirements:
-
Atmosphere: Store under Nitrogen or Argon. The hydrazide group is reducing and susceptible to air oxidation.
-
Temperature: 2–8°C (Refrigerated).
-
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.
References
-
PubChem. (2025).[1][7] 2-Amino-3-hydroxypropanehydrazide | C3H9N3O2.[1][2][3][6][7][9][10] National Library of Medicine. [Link]
-
European Pharmacopoeia (Ph.[11] Eur.). Benserazide Impurity A Reference Standard. Council of Europe. [Link]
-
ResearchGate. (2024). Structure–activity relationship study of benserazide derivatives as PilB inhibitors. [Link]
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